molecular formula C12H10FN5O B15105855 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B15105855
M. Wt: 259.24 g/mol
InChI Key: HFTLIVSRQSEUDZ-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a unique combination of indole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 6-fluoroindole, is synthesized through a series of reactions involving fluorination and cyclization.

    Acylation Reaction: The 6-fluoroindole is then subjected to an acylation reaction with chloroacetyl chloride to form 2-(6-fluoro-1H-indol-1-yl)acetyl chloride.

    Triazole Formation: The acetyl chloride derivative is reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole and triazole moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-(6-bromo-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide
  • 2-(6-methyl-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C12H10FN5O/c13-9-2-1-8-3-4-18(10(8)5-9)6-11(19)16-12-14-7-15-17-12/h1-5,7H,6H2,(H2,14,15,16,17,19)

InChI Key

HFTLIVSRQSEUDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=NC=NN3)F

Origin of Product

United States

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